

Eberconazole: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Eberconazole*

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Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of cutaneous mycoses. Its efficacy stems from a unique molecular architecture that facilitates potent inhibition of a key fungal enzyme, lanosterol 14 α -demethylase. This guide provides an in-depth exploration of the molecular structure and physicochemical properties of **eberconazole**, offering a critical resource for researchers in drug development and mycology.

Molecular Structure

Eberconazole possesses a complex tricyclic structure with a central dibenzo[a,d]cycloheptene core. Key structural features include two chlorine atoms substituted on one of the benzene rings and an imidazole ring attached to the cycloheptene moiety.

Chemical Identifiers:

- IUPAC Name: 1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole[1][2][3]
- CAS Number: 128326-82-9[4]

- Molecular Formula: $C_{18}H_{14}Cl_2N_2$ [\[1\]](#)
- Molecular Weight: 329.22 g/mol

Eberconazole is a racemic mixture, though the (R)-enantiomer has been described. The three-dimensional conformation of the molecule is crucial for its interaction with the active site of its target enzyme.

Physicochemical Properties

The chemical properties of **eberconazole** dictate its pharmacokinetic and pharmacodynamic behavior, including its solubility, permeability, and stability. These properties are summarized in the table below.

Property	Value	Source
pKa (Strongest Basic)	6.68	
logP	4.79 - 5.36	
Water Solubility	0.00215 mg/mL	
Melting Point	170°C (for Eberconazole Nitrate)	
Polar Surface Area	17.82 Å ²	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	1	

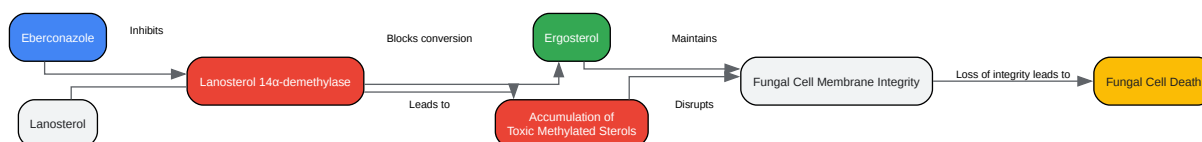
Solubility Profile: **Eberconazole** is practically insoluble in water but demonstrates solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its solubility has also been characterized in various oils and formulation excipients, which is critical for the development of topical delivery systems.

Stability: Studies on **eberconazole** nitrate have shown that it degrades under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. The degradation kinetics appear to follow a pseudo-first-order reaction under these conditions.

Mechanism of Action

Eberconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14 α -demethylase, a cytochrome P450-dependent enzyme. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14 α -demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors, such as lanosterol. This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.



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Figure 1: Signaling pathway of **eberconazole**'s mechanism of action.

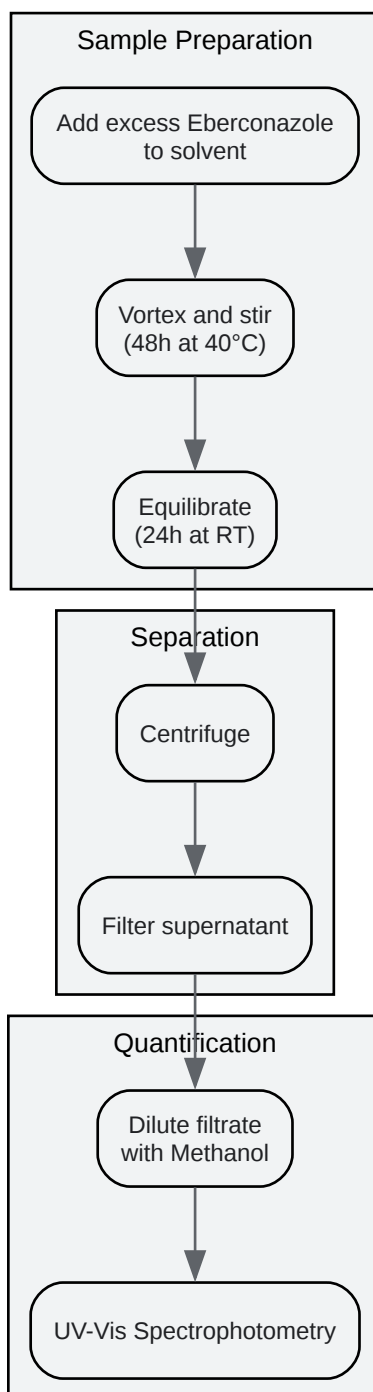
Experimental Protocols

Determination of Physicochemical Properties

Melting Point Determination (for **Eberconazole Nitrate):** The melting point of **eberconazole** nitrate was determined using the open capillary method with a melting point apparatus. The experiment was performed in triplicate to ensure accuracy.

Solubility Determination: Excess **eberconazole** was added to various solvents (e.g., oils, surfactants) in stoppered vials. The mixtures were vortexed and then agitated on a magnetic

stirrer for 48 hours at a controlled temperature (e.g., $40 \pm 0.5^\circ\text{C}$) to reach equilibrium. After an additional 24 hours at room temperature, the saturated solutions were centrifuged and filtered. The concentration of **eberconazole** in the filtrate was quantified using UV-Vis spectrophotometry after appropriate dilution with a suitable solvent like methanol.



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Figure 2: Experimental workflow for solubility determination.

Stability Studies (Forced Degradation)

Forced degradation studies of **eberconazole** nitrate were conducted to assess its stability under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Methodology: A solution of **eberconazole** nitrate was subjected to the following conditions:

- Acid Hydrolysis: Treatment with a strong acid (e.g., 1N HCl) at elevated temperature.
- Base Hydrolysis: Treatment with a strong base (e.g., 0.1N NaOH) at room temperature.
- Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.
- Thermal Degradation: Exposure to dry heat (e.g., 80°C).
- Photolytic Degradation: Exposure to UV light (e.g., 254 nm).

Samples were withdrawn at various time points, and the amount of remaining **eberconazole** was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The degradation kinetics were then determined by plotting the logarithm of the remaining drug concentration versus time.

Conclusion

Eberconazole's distinct molecular structure, characterized by its dichlorinated dibenzo[a,d]cycloheptene imidazole framework, underpins its potent antifungal activity. Its lipophilic nature, as indicated by its logP value, facilitates penetration into the fungal cell membrane, while its basicity, defined by its pKa, may influence its interaction with the target enzyme. A thorough understanding of these structural and chemical properties is paramount for the rational design of novel antifungal agents and the optimization of formulation strategies to enhance the therapeutic efficacy of **eberconazole**.

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